molecular formula C12H19NO B1406952 4-(1-Ethylpropoxy)-benzylamine CAS No. 1505292-74-9

4-(1-Ethylpropoxy)-benzylamine

Cat. No.: B1406952
CAS No.: 1505292-74-9
M. Wt: 193.28 g/mol
InChI Key: QORUQDHRTBPNFR-UHFFFAOYSA-N
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Description

4-(1-Ethylpropoxy)-benzylamine is a benzylamine derivative intended for research and laboratory use only. Benzylamine is a versatile organic compound with the formula C7H9N, appearing as a colorless to light yellow liquid with a density of approximately 0.980 g/mL and a boiling point between 182-185°C . It is miscible with water and common organic solvents such as ethanol and acetone . As a valuable building block in organic chemistry, benzylamine serves as a common precursor in the industrial production of numerous pharmaceuticals . Its structure makes it particularly useful as a masked source of ammonia in multi-step synthesis; following N-alkylation, the benzyl group can be selectively removed via hydrogenolysis to reveal the desired amine product . Researchers also utilize benzylamine in the synthesis of complex heterocyclic structures, such as isoquinolines, via the Schlittler-Müller modification to the Pomeranz–Fritsch reaction . Specific research applications and the precise mechanism of action for 4-(1-ethylpropoxy)-benzylamine are not detailed in the available public literature and require further characterization by qualified researchers. Handling must be conducted with appropriate personal protective equipment, including gloves and eye protection, as benzylamine is harmful in contact with skin and causes severe skin burns and eye damage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-pentan-3-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11H,3-4,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORUQDHRTBPNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(1-Ethylpropoxy)-benzylamine CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(1-Ethylpropoxy)-benzylamine for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine and its derivatives are fundamental building blocks in organic synthesis and medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific, less-characterized derivative: 4-(1-Ethylpropoxy)-benzylamine. While this compound is not extensively documented in publicly available databases, this paper, written from the perspective of a Senior Application Scientist, will extrapolate from established chemical principles and data on analogous structures to provide a robust working guide for its synthesis, characterization, and potential applications.

This document is intended for an audience of researchers, scientists, and professionals in drug development who are interested in exploring novel chemical entities. The information herein is synthesized from foundational organic chemistry literature and data on related alkoxybenzylamine compounds, providing a scientifically grounded yet practical resource.

Chemical Identity

The first step in working with any chemical entity is to establish its precise identity.

  • IUPAC Nomenclature: (4-(pentan-3-yloxy)phenyl)methanamine

  • CAS Number: A specific CAS registry number for this compound is not readily found in major chemical databases, suggesting it may be a novel or infrequently synthesized molecule. Researchers synthesizing this compound for the first time may be in a position to submit it for CAS registration.

Identifier Information
Chemical Structure

Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol

Proposed Synthesis and Manufacturing

The synthesis of 4-(1-Ethylpropoxy)-benzylamine can be logically approached via a two-step process, starting from commercially available 4-hydroxybenzaldehyde. This pathway involves the formation of an ether linkage followed by the conversion of the aldehyde to a primary amine.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 4-(1-Ethylpropoxy)benzaldehyde 4-(1-Ethylpropoxy)benzaldehyde 4-hydroxybenzaldehyde->4-(1-Ethylpropoxy)benzaldehyde  3-bromopentane,  K₂CO₃, Acetone 4-(1-Ethylpropoxy)-benzylamine 4-(1-Ethylpropoxy)-benzylamine 4-(1-Ethylpropoxy)benzaldehyde->4-(1-Ethylpropoxy)-benzylamine  NH₃, H₂,  Raney Ni

Caption: Proposed two-step synthesis of 4-(1-Ethylpropoxy)-benzylamine.

Step 1: Williamson Ether Synthesis of 4-(1-Ethylpropoxy)benzaldehyde

The Williamson ether synthesis is a reliable and high-yielding method for preparing ethers from an alkoxide and an alkyl halide.[2] In this step, the phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile to displace the bromide from 3-bromopentane.

Experimental Protocol:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 3-bromopentane (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel to yield pure 4-(1-Ethylpropoxy)benzaldehyde.

Step 2: Reductive Amination to 4-(1-Ethylpropoxy)-benzylamine

Reductive amination is a highly effective method for converting aldehydes and ketones into amines.[3] This can be achieved in a one-pot reaction where the aldehyde intermediate from Step 1 is reacted with an ammonia source to form an imine in situ, which is then immediately reduced to the desired primary amine.[4]

Experimental Protocol:

  • In a high-pressure reactor, dissolve 4-(1-Ethylpropoxy)benzaldehyde (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).

  • Add a catalytic amount of Raney Nickel (approx. 5-10% by weight).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 50-70 °C with vigorous stirring.

  • Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reactor, vent the hydrogen, and filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(1-Ethylpropoxy)-benzylamine.

  • Further purification can be achieved by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).

Physicochemical Properties (Predicted)

The following properties are estimated based on the structure and data from analogous compounds like benzylamine and other alkoxy-substituted aromatics.[5][6]

Property Predicted Value Justification
Boiling Point ~250-270 °CHigher than benzylamine due to increased molecular weight.
Melting Point Not readily predictable (likely a liquid or low-melting solid at RT)The alkoxy group may disrupt crystal packing.
pKa (of the conjugate acid) ~9.0 - 9.5Similar to benzylamine (pKa of 9.34), with minor electronic effects from the alkoxy group.[1]
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, dichloromethane).The benzylamine moiety provides some water solubility, while the hydrocarbon tail decreases it.
LogP ~3.0 - 3.5Increased lipophilicity due to the 1-ethylpropoxy group compared to benzylamine (LogP ~1.1).

Spectroscopic Characterization (Expected)

For researchers synthesizing this compound, the following spectroscopic signatures would be expected for structural confirmation:

  • ¹H NMR:

    • Aromatic protons: Two doublets in the range of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Benzylic protons (-CH₂-NH₂): A singlet around δ 3.7-3.9 ppm.

    • Amine protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.

    • 1-Ethylpropoxy group: A multiplet (methine) around δ 4.2-4.4 ppm, a quartet (methylene) around δ 1.6-1.8 ppm, and a triplet (methyl) around δ 0.9-1.0 ppm.

  • ¹³C NMR:

    • Aromatic carbons: Signals in the range of δ 115-160 ppm. The carbon bearing the alkoxy group will be the most downfield.

    • Benzylic carbon (-CH₂-NH₂): A signal around δ 45-50 ppm.

    • 1-Ethylpropoxy carbons: Signals in the aliphatic region (δ 10-80 ppm).

  • Infrared (IR) Spectroscopy:

    • N-H stretch: A characteristic doublet for a primary amine around 3300-3400 cm⁻¹.

    • C-O stretch (ether): A strong band around 1240-1260 cm⁻¹.

    • Aromatic C-H and C=C stretches in their usual regions.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z = 193.

    • A prominent fragment corresponding to the loss of the aminomethyl group or cleavage of the ether bond would be expected.

Applications in Research and Drug Development

The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1] The introduction of a 4-(1-Ethylpropoxy) group can modulate the parent molecule's properties in several ways beneficial for drug design:

  • Increased Lipophilicity: The 1-ethylpropoxy group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester. This can lead to a longer in vivo half-life.

  • Receptor Interactions: The alkoxy group can engage in specific hydrophobic or van der Waals interactions within a receptor's binding pocket, potentially increasing potency and selectivity.

Potential Therapeutic Areas

Applications cluster_0 Potential Therapeutic Targets Core 4-(1-Ethylpropoxy)-benzylamine (Building Block) Antimycotics Antimycotics Core->Antimycotics  Analogy to  alkoxy-benzylamines Antitubercular Antitubercular Core->Antitubercular  Novel benzylamine  derivatives show promise [2] CNS_Agents CNS Agents Core->CNS_Agents  Increased lipophilicity  for BBB penetration Anticancer Anticancer Core->Anticancer  Benzylamines as  pharmacophores

Caption: Potential applications of 4-(1-Ethylpropoxy)-benzylamine in drug discovery.

  • Antimycotic Agents: Many benzylamine derivatives are known to have antifungal properties.

  • Antitubercular Agents: Recent studies have shown that novel benzylamine derivatives possess activity against Mycobacterium tuberculosis.[7]

  • Central Nervous System (CNS) Agents: The predicted lipophilicity of this compound makes it an interesting candidate for targeting receptors in the CNS.

  • Anticancer Agents: Benzamide and benzylamine moieties are present in a number of anticancer drugs.[8]

Safety and Handling

While specific toxicity data for 4-(1-Ethylpropoxy)-benzylamine is not available, the hazards can be inferred from the parent compound, benzylamine. Benzylamine is corrosive and can cause severe skin burns and eye damage.[6] It is also harmful if swallowed or in contact with skin.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.

    • Respiratory Protection: Work in a well-ventilated fume hood. If the substance is aerosolized, a respirator may be necessary.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of vapors or mists.

    • Keep away from heat, sparks, and open flames.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

4-(1-Ethylpropoxy)-benzylamine is a promising, albeit under-characterized, chemical entity. This guide provides a robust framework for its synthesis, characterization, and potential applications, built upon established chemical principles and data from analogous compounds. Its unique combination of a reactive primary amine and a lipophilic alkoxy side chain makes it an attractive building block for medicinal chemists and researchers exploring novel pharmacophores. As with any new compound, all synthesis and handling should be performed with appropriate safety precautions in a controlled laboratory setting.

References

  • Wikipedia. (2024). Benzylamine. [Link]

  • The Open Medicinal Chemistry Journal. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Alkoxy-2-hydroxyphenyl Ketoximes as Reagents for Metal Extraction. [Link]

  • PMC. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • PubChem. (n.d.). 4-[1-(4-Ethylphenyl)propylamino]benzamide. [Link]

  • PubChem. (n.d.). Benzylamine. [Link]

  • ResearchGate. (n.d.). 1 H NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2024). Williamson ether synthesis. [Link]

  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • PubChem. (n.d.). 1-Ethyl-4-propoxybenzene. [Link]

  • MDPI. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • PMC. (n.d.). 4,6-Dihydroxysalicylic Acid-Catalyzed Oxidative Condensation of Benzylic Amines and Aromatic Ketones for the Preparation of 2,4,6-Trisubstituted Pyridines and Its Application to Metal-Free Synthesis of G-Quadruplex Binding Ligands. [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • Preprints.org. (2025). Synthesis of 4-(2-triphenylaminovinyl) Phenoxy Derivative. [Link]

  • ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline.... [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. [Link]

  • ResearchGate. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PMC. (n.d.). Structure–activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase. [Link]

  • PubMed. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • (n.d.). SYNTHESIS AND COMPLETE NMR SPECTRAL ASSIGNMENTS OF NEW BENZYLAMINO COUMARIN DERIVATIVE. [Link]

Sources

Troubleshooting & Optimization

Purification strategies for removing impurities from 4-(1-Ethylpropoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-EPBA-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Impurity Removal & Isolation Strategies for Lipophilic Benzylamines[1][2]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-(1-Ethylpropoxy)benzylamine . This intermediate is a critical building block, most notably serving as the "Head" fragment in the synthesis of S1P1 receptor modulators like Siponimod (Mayzent) .

Why is purification difficult? Unlike simple benzylamine, the 1-ethylpropoxy tail adds significant lipophilicity.[1][2] This changes the solubility profile drastically, often causing standard hydrochloride salts to "oil out" rather than crystallize. Furthermore, the synthesis (typically reductive amination of the corresponding aldehyde) generates a persistent secondary amine dimer impurity that is chemically similar to your product.

This guide provides modular purification strategies based on the specific impurities present in your crude mixture.

Module 1: Impurity Identification & Triage

Before selecting a protocol, confirm your impurity profile via LC-MS or TLC.[1][2]

Impurity TypeOriginChemical NatureRemoval Strategy
Aldehyde Precursor Incomplete reactionNeutral / LipophilicProtocol A (Acid-Base Extraction)
Benzyl Alcohol Over-reduction of aldehydeNeutral / LipophilicProtocol A (Acid-Base Extraction)
Secondary Amine (Dimer) Reductive amination side-reactionBasic (pKa ~10-11)Protocol B (Salt Recrystallization) or C (Chromatography)
Inorganic Salts Reducing agents (Borohydrides)Ionic / Water SolubleAqueous Wash / Filtration

Module 2: The "Workhorse" Protocol (Acid-Base Extraction)

Issue: Your product contains non-basic impurities (unreacted aldehyde or alcohol byproducts). Goal: Isolate the basic amine from neutral organics.

Technical Insight

Because the 1-ethylpropoxy group makes the molecule lipophilic, the free base is highly soluble in organic solvents (DCM, MTBE, Toluene). The amine functionality (pKa ~9.[2][3]5) allows us to toggle its solubility using pH.[2]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude oily residue in MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) .[1][2]

    • Why MTBE? It effectively solubilizes the lipophilic tail but separates cleanly from water.[2]

  • Acid Extraction: Add 1M HCl (aq) to the organic layer.[2] Shake and separate.

    • Chemistry: The amine becomes the hydrochloride salt (

      
      ) and moves to the aqueous phase.[1] Neutral impurities stay in the organic phase.[2]
      
    • Troubleshooting: If an emulsion forms (common with this surfactant-like molecule), add a small amount of brine or methanol to break it.[1][2]

  • Organic Wash: Wash the aqueous acidic layer twice with fresh MTBE/DCM.[2]

    • Critical Step: This removes trapped neutral impurities.[2] Discard these organic washes.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 2M NaOH or NH₄OH until pH > 12.

    • Observation: The product will precipitate as a milky oil or solid.[2]

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

Module 3: The "Oiling Out" Solution (Salt Formation)

Issue: You need a solid for stability, but adding HCl causes the product to form a sticky gum/oil instead of crystals. Goal: Controlled crystallization of the Hydrochloride salt.

Technical Insight

The lipophilic ether tail disrupts the crystal lattice energy.[2] Standard solvents for benzylamine HCl (like Ethanol/Ether) often fail here. You need a solvent system that solubilizes the lipophilic tail just enough to allow the ionic head to stack.[2]

Step-by-Step Protocol
  • Solvent Choice: Dissolve the free base in a minimum amount of Isopropanol (IPA) or Ethyl Acetate (EtOAc) .[2]

    • Avoid: Methanol (too soluble) or pure Diethyl Ether (often leads to rapid gumming).[2]

  • Acid Addition: Add 4M HCl in Dioxane or HCl in IPA dropwise at room temperature.

    • Do NOT use aqueous HCl: Water encourages oiling out for this lipophilic salt.[2]

  • Induction: If a gum forms, heat the mixture to reflux until the gum dissolves.

  • Cooling: Allow to cool very slowly to room temperature with stirring.

    • Anti-Solvent: If no crystals form, add n-Heptane dropwise until slight turbidity persists, then cool to 4°C.

  • Filtration: Collect solids and wash with cold Heptane.

Module 4: Removing the "Dimer" (Secondary Amine)[1][2]

Issue: LC-MS shows a peak at [2M - NH3], indicating the secondary amine impurity (Bis-4-(1-ethylpropoxy)benzylamine).[1][2] Goal: Separate two basic amines with similar polarities.

Strategy 1: Selective Salting (The Oxalate Method)

Secondary amines are more basic and sterically hindered.[2] Often, the Oxalate salt of the primary amine crystallizes differently than the secondary amine.

  • Dissolve crude amine in Ethanol.[2]

  • Add 1.0 equivalent of Oxalic Acid .[2]

  • Heat to dissolve, then cool. The primary amine oxalate often crystallizes preferentially.[2]

Strategy 2: Chromatographic Resolution

If crystallization fails, use flash chromatography.[2]

  • Stationary Phase: Silica Gel (neutralized).[2]

  • Mobile Phase: DCM : Methanol : NH₄OH (95 : 5 : 0.5).[2]

  • Tip: The ammonia is critical.[2] Without it, the amine will streak (tail) on the column due to interaction with acidic silanols.

Visual Troubleshooting Guides

Workflow: Acid-Base Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (Amine + Aldehyde + Dimer) Dissolve Dissolve in MTBE/DCM Start->Dissolve AcidWash Extract with 1M HCl (aq) Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Aldehyde/Neutrals) PhaseSep->OrgLayer Top Phase (MTBE) AqLayer Aqueous Layer (Contains Amine Salts) PhaseSep->AqLayer Bottom Phase (Water) Discard Discard Organic Layer OrgLayer->Discard WashAq Wash Aqueous with fresh DCM AqLayer->WashAq Basify Basify with NaOH (pH > 12) WashAq->Basify ExtractProduct Extract into DCM Basify->ExtractProduct Final Pure Primary Amine (Free Base) ExtractProduct->Final

Caption: Logical flow for removing neutral impurities (aldehydes/alcohols) using the Acid-Base swing method.

Decision Tree: Handling the "Dimer"

DimerStrategy Check Impurity Check: Secondary Amine Present? No Proceed to HCl Salt Formation Check->No No Yes Is Dimer > 5%? Check->Yes Yes Result Pure 4-(1-Ethylpropoxy)benzylamine No->Result HighDimer Use Column Chromatography DCM:MeOH:NH4OH Yes->HighDimer Yes (>5%) LowDimer Try Selective Crystallization Yes->LowDimer No (<5%) HighDimer->Result Cryst Recrystallize from IPA/Heptane LowDimer->Cryst Cryst->Result

Caption: Decision matrix for removing secondary amine impurities based on contamination levels.

FAQ: Frequently Asked Questions

Q: My HCl salt turned into a brown oil. What happened? A: This is "oiling out."[2] It happens when the solvent is too polar (like water) or the cooling was too rapid.

  • Fix: Redissolve the oil in boiling IPA (Isopropanol). Add hot Heptane until just cloudy. Turn off the heat and let the stir bar spin slowly overnight. Do not use an ice bath until crystals are clearly visible.[2]

Q: Can I use distillation? A: Yes, but high vacuum is required.[2]

  • Data: Benzylamine boils at ~185°C (atm).[3][4] With the ethylpropoxy group, the boiling point will be significantly higher (>250°C). You need a vacuum < 1 mmHg to distill this without decomposition. Distillation is excellent for removing inorganic salts but may not separate the amine from the aldehyde efficiently if boiling points are close.

Q: Why is there a persistent yellow color? A: Benzylamines oxidize easily in air to form imines (Schiff bases), which are yellow.[2]

  • Fix: Treat your organic solution with Activated Carbon (Charcoal) for 30 minutes, filter through Celite, and then proceed to salt formation.[2] Store the final product under Nitrogen/Argon.[2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for amine purification via acid-base extraction and salt formation). [1][2]

  • Novartis AG. (2013).[2] Siponimod Synthesis Patent (WO2013113904).[2] (Describes the synthesis and isolation of 4-(1-ethylpropoxy)benzylamine intermediates). [1][2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (General procedures for reductive amination and removal of secondary amine byproducts).

  • Hale, J. J., et al. (2004).[2] Selecting the Head Group for S1P1 Agonists. Bioorganic & Medicinal Chemistry Letters. (Context on the lipophilicity and handling of alkoxybenzylamines).

Sources

Minimizing side reactions during the oxidation of 4-(1-Ethylpropoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the selective oxidation of 4-(1-Ethylpropoxy)-benzylamine. This document is designed for researchers, chemists, and process development professionals who aim to synthesize 4-(1-Ethylpropoxy)-benzaldehyde while navigating the common challenges of side-product formation. Our goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reaction effectively.

Core Concepts: Navigating the Reaction Landscape

The oxidation of a primary benzylamine is a powerful transformation, but it exists in a delicate equilibrium with competing reaction pathways. The desired product, 4-(1-Ethylpropoxy)-benzaldehyde, is an intermediate that can be consumed by two primary side reactions: self-condensation to form an imine and over-oxidation to the carboxylic acid.[1] Understanding these pathways is the first step toward controlling the reaction's outcome.

Reaction_Pathways Start 4-(1-Ethylpropoxy)-benzylamine (Starting Material) Aldehyde 4-(1-Ethylpropoxy)-benzaldehyde (Desired Product) Start->Aldehyde [O] (Desired Oxidation) Imine N-benzylidenebenzylamine Derivative (Imine Side-Product) Aldehyde->Imine + Starting Amine - H₂O Acid 4-(1-Ethylpropoxy)-benzoic Acid (Over-oxidation Side-Product) Aldehyde->Acid [O] (Strong Oxidant)

Caption: Competing pathways in the oxidation of 4-(1-Ethylpropoxy)-benzylamine.

The primary mechanistic challenge is that the product (an electrophilic aldehyde) can readily react with the remaining starting material (a nucleophilic amine) to form a stable Schiff base, also known as an imine.[2][3][4] Simultaneously, the aldehyde itself is susceptible to further oxidation, particularly under harsh conditions.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during this synthesis in a practical, question-and-answer format.

Q1: My main product is the imine dimer, not the aldehyde. Why is this happening and how can I suppress it?

Root Cause Analysis: This is the most common side reaction and occurs when the newly formed 4-(1-Ethylpropoxy)-benzaldehyde condenses with a molecule of the starting benzylamine.[1][6][7] This bimolecular reaction is highly dependent on concentration and the relative rates of oxidation versus condensation.

Strategic Solutions:

  • Control Reagent Stoichiometry and Addition:

    • Problem: Adding the oxidant to a concentrated solution of the amine creates a scenario where the aldehyde is formed in the presence of a large excess of nucleophilic amine, favoring imine formation.

    • Solution: Reverse the addition. Add the 4-(1-Ethylpropoxy)-benzylamine slowly to a solution of the oxidizing agent. This ensures the amine is the limiting reagent at any given moment, minimizing its availability to react with the newly formed aldehyde.

  • Optimize Temperature:

    • The reaction temperature can be a critical control point. In some catalytic systems, such as V₂O₅/H₂O₂, lower temperatures (room temp) favor imine formation, while higher temperatures (50 °C) can drive the reaction toward the aldehyde.[8] This is because the imine formation may be reversible, and at higher temperatures, the equilibrium can be shifted. However, be cautious, as excessive heat can promote over-oxidation.

  • Post-Reaction Hydrolysis:

    • If imine formation is unavoidable, it can often be reversed. The C=N bond of the imine (Schiff base) is susceptible to hydrolysis back to the aldehyde and the amine.

    • Protocol: After the oxidation is complete, adjust the pH of the reaction mixture to be mildly acidic (pH 4-5) during the aqueous workup and stir for 1-2 hours. This can often cleave the imine, liberating your desired aldehyde. Monitor the hydrolysis by TLC or LC-MS.

  • Catalyst Selection:

    • Many modern catalytic systems are explicitly designed for the oxidative coupling of benzylamines to imines.[9][10][11] Avoid these if the aldehyde is your goal. Instead, look for methods developed for the oxidation of primary amines or alcohols to aldehydes.

Table 1: Influence of Key Parameters on Product Selectivity

Parameter To Favor Aldehyde (Desired) To Favor Imine (Side-Product) Rationale
Amine Concentration Keep low (use dilute conditions or slow addition) High Reduces the probability of a bimolecular condensation reaction.
Temperature Moderately elevated (e.g., 50-60°C) Room Temperature Can shift equilibrium away from the imine and accelerate oxidation.[8] Must be balanced to avoid over-oxidation.

| Workup pH | Mildly Acidic (pH 4-5) | Neutral or Basic | Promotes hydrolysis of any formed imine back to the aldehyde. |

Q2: I'm seeing significant amounts of 4-(1-Ethylpropoxy)-benzoic acid. How do I prevent this over-oxidation?

Root Cause Analysis: Aldehydes are more easily oxidized than primary amines or alcohols.[5] The use of strong, non-selective oxidizing agents or harsh reaction conditions (high temperature, long reaction times) will inevitably lead to the formation of the corresponding carboxylic acid.[1][12]

Strategic Solutions:

  • Select a Mild Oxidizing Agent: The choice of oxidant is the most critical factor in preventing over-oxidation. Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are too aggressive for this transformation.[5][13]

  • Careful Control of Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the mild oxidant. A large excess will increase the risk of over-oxidation once the starting amine is consumed.

  • Monitor the Reaction Closely: Track the disappearance of the starting material and the appearance of the aldehyde by TLC, GC, or LC-MS. Stop the reaction as soon as the starting amine is consumed to prevent prolonged exposure of the aldehyde product to the oxidant.

Table 2: Comparison of Selected Oxidizing Systems for Amine-to-Aldehyde Transformation

Oxidant/System Strength/Selectivity Typical Conditions Pros Cons
V₂O₅ / H₂O₂ [8] Mild, Tunable Water, 50 °C "Green" reagents, temperature can be used to switch selectivity from imine to aldehyde.[8] Requires careful temperature control.
TEMPO-based systems Mild, Catalytic Various (e.g., with NaOCl) Highly selective for aldehydes, operates under mild conditions.[14] Stoichiometric co-oxidant is required.
Permanganate (KMnO₄, CTAP) [1][15] Strong Dichloromethane Powerful oxidant. Low selectivity, high risk of over-oxidation to carboxylic acid and other byproducts.[1]

| Aerobic Oxidation (Metal-catalyzed) [7][9] | Mild | O₂ or Air, various catalysts (Cu, Fe) | Uses air as the terminal oxidant, economical. | Often optimized for imine synthesis, may require extensive screening. |

FAQ: Quick Reference

  • Q: What is the best way to monitor this reaction?

    • A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) using a UV lamp is excellent for quick, qualitative checks. For quantitative analysis and accurate identification of products and side-products, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[16][17] ¹H NMR of crude aliquots can also be used to determine the ratio of aldehyde (CHO proton at ~9.9 ppm) to imine (CH=N proton at ~8.4 ppm).

  • Q: How should I purify the final 4-(1-Ethylpropoxy)-benzaldehyde?

    • A: First, perform an aqueous workup. A wash with a dilute acid (e.g., 1M HCl) will protonate and extract any unreacted basic benzylamine into the aqueous layer. After extraction and drying of the organic layer, the primary purification method is typically flash column chromatography on silica gel. If the product is thermally stable, vacuum distillation can also be an effective method for purification on a larger scale.[18]

  • Q: My reaction isn't starting. What should I check?

    • A: First, confirm the quality of your starting amine; it can degrade over time. Second, verify the activity of your oxidant. Some oxidants, like H₂O₂, can decompose upon storage. Finally, ensure your reaction isn't pH-dependent. Many amine oxidations require the free base form of the amine to proceed efficiently, as the protonated ammonium salt is deactivated.[15][19]

Recommended Protocol: V₂O₅-Catalyzed Oxidation with H₂O₂

This protocol is adapted from a green chemistry approach and is designed to favor the formation of the aldehyde by controlling the reaction temperature.[8]

Materials:

  • 4-(1-Ethylpropoxy)-benzylamine

  • Vanadium(V) oxide (V₂O₅)

  • Hydrogen peroxide (H₂O₂, 30% solution in water)

  • Deionized Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(1-Ethylpropoxy)-benzylamine (1 equiv.) and deionized water (approx. 0.1 M concentration).

  • Add a catalytic amount of V₂O₅ (0.08 equiv.).

  • Begin vigorous stirring and heat the mixture to 50 °C using an oil bath.

  • Slowly add hydrogen peroxide (3 equiv., 30% aq.) dropwise over 30 minutes. Caution: The reaction can be exothermic.

  • Maintain the reaction at 50 °C and monitor its progress by TLC or LC-MS (typically 2-4 hours).

  • Upon completion (consumption of starting amine), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(1-Ethylpropoxy)-benzaldehyde.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting Workflow

If your results are not as expected, follow this logical decision tree to diagnose the issue.

Troubleshooting_Workflow cluster_results Observed Outcome cluster_actions Recommended Actions start Analyze Crude Product (TLC, GC-MS, NMR) high_imine High Imine Content start->high_imine Imine is major product high_acid High Carboxylic Acid Content start->high_acid Acid is major byproduct low_conversion Low Conversion / Complex Mixture start->low_conversion Starting material remains action_imine 1. Add amine slowly to oxidant. 2. Increase reaction temp to 50°C. 3. Perform acidic workup (pH 4-5). high_imine->action_imine action_acid 1. Switch to milder oxidant (e.g., TEMPO). 2. Reduce oxidant equivalents to 1.1. 3. Stop reaction once starting material is gone. high_acid->action_acid action_low 1. Check oxidant activity. 2. Ensure amine is not protonated (add base if needed). 3. Increase temperature or catalyst loading. low_conversion->action_low

Caption: A decision tree for troubleshooting common oxidation issues.

References

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. [Link]

  • Mechanism of permanganate oxidation of aliphatic amines. UBC Library Open Collections. [Link]

  • Convenient and clean synthesis of imines from primary benzylamines. Organic & Biomolecular Chemistry. [Link]

  • Analytical methods used to quantify amine oxidation. ResearchGate. [Link]

  • Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. PMC. [Link]

  • Proposed mechanism of the benzylamine oxidation catalyzed by 7. ResearchGate. [Link]

  • Spectral and kinetic studies of imine product formation in the oxidation of p-(N,N-dimethylamino)benzylamine analogues by monoamine oxidase B. PubMed. [Link]

  • Proposed mechanism for the oxidation of benzylamines to N‐benzylidenebenzylamines. ResearchGate. [Link]

  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega. [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]

  • Schiff base. Wikipedia. [Link]

  • Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn(III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygen. ResearchGate. [Link]

  • Aldehyde - Oxidation, Reduction, Reactions. Britannica. [Link]

  • Chemistry Schiff Bases. sathee jee. [Link]

  • Mechanistic explanation of the formation of Schiff base. ResearchGate. [Link]

  • Recent advances in the oxidative conversion of benzylamines. ResearchGate. [Link]

  • Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen. ACS Omega. [Link]

  • What is the order of ease of oxidation for aldehydes, ketones and alcohols? Quora. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Alcohol oxidation. Wikipedia. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • CuO-Al2O3 catalyzed oxidation of primary benzylamines and secondary dibenzylamines to N-benzylbenzaldimines. ACG Publications. [Link]

  • Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal. [Link]

  • Oxidation of Benzylamine by ClOH and N -Chlorosuccinimide: A Kinetic Study. ResearchGate. [Link]

  • Process for the purification of benzaldehyde.
  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. PMC. [Link]

Sources

Technical Support Center: Stability & Handling of 4-(1-Ethylpropoxy)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Storage Stability & Rescue Protocols Molecule Type: Primary Benzylic Amine (Free Base) Primary Application: Intermediate in Siponimod (BAF312) synthesis

Introduction: The "Free Base" Dilemma

You are likely accessing this guide because your batch of 4-(1-Ethylpropoxy)benzylamine (an intermediate often used in S1P1 receptor modulator synthesis) has physically changed. It may have turned yellow, developed a white crust, or shown "ghost peaks" on HPLC.

The Core Issue: As a primary benzylic amine, the free base form of this molecule is thermodynamically unstable in ambient conditions. It possesses a "dual-threat" reactivity profile:

  • Nucleophilicity: The

    
     group avidly captures atmospheric 
    
    
    
    .
  • Oxidative Susceptibility: The benzylic position facilitates oxidation to imines and aldehydes.

This guide provides the protocols to diagnose, rescue, and permanently stabilize your material.

Module 1: Diagnostic Hub (Troubleshooting)

Use this section to identify the specific degradation pathway affecting your sample.

Ticket #01: "My clear oil has developed a white solid crust."
  • Diagnosis: Carbamylation (CO2 Absorption) .

  • Mechanism: Primary amines react reversibly with atmospheric carbon dioxide to form carbamic acid, which stabilizes as a carbamate salt (often visible as a white crust on the cap or liquid surface).

  • Impact: Reduces purity and alters stoichiometry in subsequent coupling reactions.

  • Immediate Action: Do not heat open to air. See Protocol A (Rescue) below.

Ticket #02: "The liquid has turned from colorless to yellow/brown."
  • Diagnosis: Oxidative Deamination / Imine Formation .[1]

  • Mechanism: Oxygen attacks the benzylic carbon-nitrogen bond. The amine oxidizes to an imine (

    
    ), which can hydrolyze to the corresponding benzaldehyde (4-(1-ethylpropoxy)benzaldehyde) and ammonia. The aldehyde then polymerizes or condenses, causing dark coloration.
    
  • Impact: Irreversible degradation.

  • Immediate Action: Distillation required. See Protocol B (Purification).

Ticket #03: "HPLC shows 'Twin Peaks' or broad tailing."
  • Diagnosis: Salt/Base Equilibrium or Imine Dimer .

  • Mechanism: If your mobile phase is not sufficiently buffered (e.g., lacking TFA or Formic Acid), the amine exists in equilibrium between protonated and unprotonated forms, causing peak splitting.[1] Alternatively, it may be the imine condensation product (Schiff base) formed with its own oxidative degradation product (the aldehyde).

  • Immediate Action: Check HPLC modifier first. If peak persists, the sample is degrading.[1]

Module 2: Visualization of Degradation

The following diagram illustrates the two primary failure modes of the free base when exposed to the environment.

DegradationPathways Amine 4-(1-Ethylpropoxy) benzylamine (Free Base) Carbamate Carbamate Salt (White Solid) Amine->Carbamate Carbamylation (Reversible w/ Acid) Imine Imine / Schiff Base (Yellow Oil) Amine->Imine Oxidation (-2H) CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->Imine Aldehyde Aldehyde + Ammonia Imine->Aldehyde Hydrolysis

Figure 1: Environmental degradation pathways. The amine reacts with CO2 to form solids (top path) or Oxygen to form colored impurities (bottom path).

Module 3: Rescue & Stabilization Protocols

Protocol A: Removing CO2 (The "Acid Wash" Method)

Use this if the sample has white precipitate but is otherwise chemically intact.

  • Dissolution: Dissolve the crude amine (and the white solid) in Dichloromethane (DCM) or Ethyl Acetate .

  • Base Wash: Wash the organic layer with 1M NaOH (aq). The strong base reverses the carbamate formation, releasing the amine back into the organic layer and trapping CO2 as sodium carbonate in the aqueous layer.

  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Concentration: Rotovap to dryness. Proceed immediately to Protocol C (Salt Formation).

Protocol B: Purification of Oxidized Material

Use this if the sample is yellow/brown.

  • Vacuum Distillation: The most effective method.

    • Pressure: High vacuum (< 1 mmHg) is required to keep the boiling point low and prevent thermal decomposition.

    • Fraction: Discard the first 5-10% (volatile aldehydes). Collect the clear, colorless middle fraction.

  • Alternative (Chromatography): If distillation is not feasible, use a silica column pre-treated with 1% Triethylamine (to prevent streaking) using a Hexane/Ethyl Acetate gradient.

Protocol C: The "Gold Standard" Stabilization (Salt Formation)

Do not store the free base. Convert it to the Hydrochloride (HCl) salt for long-term stability.

Reagents:

  • Purified Free Base (from Protocol A or B).

  • Solvent: Anhydrous Ethanol or Diethyl Ether.

  • Acid: 1M HCl in Diethyl Ether or 4M HCl in Dioxane.

Step-by-Step Workflow:

SaltFormation Start Unstable Free Base (Liquid) Dissolve 1. Dissolve in Anhydrous Ethanol/Ether Start->Dissolve Acidify 2. Add HCl (in Dioxane/Ether) dropwise at 0°C Dissolve->Acidify Precipitate 3. White Precipitate Forms Acidify->Precipitate Filter 4. Filter & Wash (Cold Ether) Precipitate->Filter Dry 5. Vacuum Dry Filter->Dry Final Stable HCl Salt (Solid) Dry->Final

Figure 2: Conversion of the unstable liquid free base into the shelf-stable Hydrochloride salt.

Why this works: Protonating the amine removes its nucleophilicity (stopping CO2 reaction) and significantly increases the activation energy required for oxidation.

Module 4: Storage Specifications

If you must store the Free Base (not recommended), follow the "Critical" column. For the Salt form, follow the "Standard" column.

ParameterFree Base (Critical)HCl Salt (Standard)
Atmosphere Argon/Nitrogen Flush (Mandatory)Tightly sealed cap
Temperature -20°C (Freezer)RT or 4°C
Container Amber Glass (UV protection)Amber Glass or Plastic
Desiccant Store over molecular sieves (optional)Silica packet in secondary jar
Shelf Life < 2 Weeks (without degradation)> 12 Months

References

  • Pan, S., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator.[2][3] ACS Medicinal Chemistry Letters. (Describes the synthesis and handling of alkoxyimino derivatives and intermediates).

  • Novartis AG. (2012). Process for preparation of siponimod, its salts and solid state forms thereof.[4] WO2019064184A1. (Patent detailing the isolation of intermediates and salt formation).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Apollo Scientific. (2022).[5] Safety Data Sheet: Benzylamine.[5] (Provides safety and general handling data for the benzylamine class).

  • D'Alessandro, N., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.[6] MDPI. (Mechanistic insight into the reaction of benzylamines with CO2). [7]

Sources

Validation & Comparative

A Comparative Analysis of Nucleophilic Reactivity: 4-(1-Ethylpropoxy)-benzylamine vs. 4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of drug discovery and fine chemical synthesis, substituted benzylamines serve as critical building blocks and intermediates.[1][2] Their reactivity, governed by the electronic and steric nature of substituents on the aromatic ring, dictates their utility in various synthetic transformations. This guide provides an in-depth comparison of two such analogues: 4-(1-Ethylpropoxy)-benzylamine and the well-characterized 4-methoxybenzylamine.

While both molecules feature a para-alkoxy group, which enhances the nucleophilicity of the primary amine through electron donation, they differ significantly in steric bulk. This analysis will dissect the subtle interplay between these electronic and steric factors, providing researchers with predictive insights into their relative reactivity. We will ground this comparison in fundamental chemical principles and provide a representative experimental protocol to empirically validate the theoretical framework.

Molecular Characteristics

The primary structural difference lies in the para-alkoxy substituent: a simple methyl group versus a bulkier, branched 1-ethylpropyl (sec-pentyl) group.

G cluster_0 4-methoxybenzylamine cluster_1 4-(1-Ethylpropoxy)-benzylamine mol1 mol2

Caption: Molecular structures of the compared benzylamines.

Below is a summary of their key physical and chemical properties.

Property4-methoxybenzylamine4-(1-Ethylpropoxy)-benzylamine
CAS Number 2393-23-9[3]38173-61-2
Molecular Formula C₈H₁₁NO[4]C₁₂H₁₉NO
Molecular Weight 137.18 g/mol [4]193.29 g/mol
Boiling Point 236-237 °C[3]Not readily available (Predicted >250 °C)
Appearance Colorless to pale yellow liquid[3]Predicted to be a liquid or low-melting solid

Theoretical Framework for Reactivity

The reactivity of the exocyclic amine group in benzylamines is primarily a function of its nucleophilicity, which is modulated by both electronic and steric effects originating from the substituted benzene ring.

Electronic Effects

Both the methoxy (-OCH₃) and 1-ethylpropoxy (-OCH(CH₂CH₃)₂) groups are classical electron-donating groups (EDGs). Their influence is a combination of two opposing effects:

  • Mesomeric Effect (+M): The lone pairs on the oxygen atom can delocalize into the π-system of the benzene ring. This resonance effect increases the electron density on the ring, particularly at the ortho and para positions. This enrichment of electron density makes the amine group more nucleophilic than that of unsubstituted benzylamine.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond.

For alkoxy groups, the +M effect strongly outweighs the -I effect, resulting in a net electron-donating character. The electronic difference between a methoxy and a 1-ethylpropoxy group is expected to be minimal. The Hammett substituent constant (σ), a measure of the electronic influence of a substituent, is -0.27 for -OCH₃.[5][6] The value for -OCH(CH₂CH₃)₂ is not commonly tabulated but is expected to be very similar, as the primary resonance contribution comes from the directly attached oxygen atom. Therefore, based on electronic effects alone, the two amines should exhibit comparable nucleophilicity.

Steric Effects

The most significant difference between the two molecules is the steric hindrance imparted by the para-substituent.[7] The 1-ethylpropoxy group is substantially larger and more sterically demanding than the methoxy group.

While the para-position is remote from the reacting amine center, this steric bulk can influence reactivity in several ways:

  • Solvation: The bulky group can hinder the effective solvation of the transition state, potentially raising its energy and slowing the reaction.

  • Substrate Approach: In reactions involving large electrophiles or catalyzed reactions where the entire molecule must fit into an enzyme's active site or a catalyst's coordination sphere, the bulky group can create unfavorable steric clashes, impeding the optimal trajectory for reaction.[8][9]

  • Conformational Effects: The bulky group might influence the rotational conformation of the aminomethyl group, although this effect is likely minor.

Therefore, it is hypothesized that the reactivity of 4-(1-Ethylpropoxy)-benzylamine will be lower than that of 4-methoxybenzylamine, primarily due to increased steric hindrance.

Experimental Verification: N-Acylation

To test our hypothesis, we propose a comparative kinetic study of the N-acylation reaction with a standard electrophile, such as acetic anhydride. This reaction is highly sensitive to the nucleophilicity of the amine and steric accessibility.

G start Dissolve Benzylamine Derivative (1.0 eq) and Triethylamine (1.2 eq) in Dichloromethane (DCM) cool Cool solution to 0°C in an ice bath start->cool Setup add Add Acetic Anhydride (1.1 eq) dropwise cool->add Initiation react Stir at 0°C for 30 min, then warm to room temp. Monitor by TLC add->react Reaction workup Quench with water. Separate organic layer. react->workup Workup wash Wash organic layer with: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine workup->wash dry Dry over Na₂SO₄, filter, and concentrate under reduced pressure wash->dry purify Purify crude product via column chromatography dry->purify Purification end_node Characterize N-acetylated product (NMR, MS) and calculate yield purify->end_node Analysis

Caption: Experimental workflow for comparative N-acylation.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the acylation of primary amines.[10]

  • Reaction Setup: In two separate flame-dried 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve 4-methoxybenzylamine (5.0 mmol, 1.0 eq) and 4-(1-Ethylpropoxy)-benzylamine (5.0 mmol, 1.0 eq) in 20 mL of anhydrous dichloromethane (DCM) each.

  • Base Addition: To each flask, add triethylamine (6.0 mmol, 1.2 eq).

  • Cooling: Cool both reaction mixtures to 0 °C in an ice-water bath under a nitrogen atmosphere.

  • Reagent Addition: Slowly add acetic anhydride (5.5 mmol, 1.1 eq) dropwise to each flask over 5 minutes.

  • Reaction Monitoring: Stir the reactions at 0 °C for 30 minutes, then allow them to warm to room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) every 15 minutes using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Once the starting material is consumed (or after 4 hours), quench the reactions by adding 20 mL of deionized water to each flask. Transfer the contents to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-acetylated product.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Combine the pure fractions, remove the solvent, and determine the isolated yield. Confirm the structure of the products by ¹H NMR and Mass Spectrometry.

Expected Results and Data Interpretation

The primary data points for comparison are the reaction time (as determined by TLC) and the isolated yield.

CompoundExpected Reaction Time (TLC)Expected Isolated YieldRationale
4-methoxybenzylamine ~ 1 hour> 95%The amine is electronically activated and sterically unhindered, allowing for rapid and efficient acylation.
4-(1-Ethylpropoxy)-benzylamine 2 - 4 hours80 - 90%The amine has similar electronic activation but the bulky para-substituent sterically impedes the approach of the electrophile and/or solvation of the transition state, leading to a slower reaction and potentially lower yield due to incomplete reaction or side reactions over a longer period.

The slower reaction rate for the 1-ethylpropoxy derivative would provide strong experimental support for the dominance of steric effects in this transformation.

G cluster_0 Transition State (R = OMe) cluster_1 Transition State (R = OCH(Et)₂) R1 MeO-Ph-CH₂- N1 N H1 H₂ C1 C(O)Me N1->C1  Bond Forming O1 OAc⁻ C1->O1 Bond Breaking   R2 Et₂(CHO)-Ph-CH₂- N2 N H2 H₂ C2 C(O)Me N2->C2  Bond Forming O2 OAc⁻ C2->O2 Bond Breaking   label_less_hindrance Minimal Steric Interaction label_more_hindrance Potential for Steric Hindrance (solvation shell, substrate orientation)

Sources

Validating the Synthesis of 4-(1-Ethylpropoxy)-benzylamine Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocol for the synthesis of 4-(1-Ethylpropoxy)-benzylamine (also chemically described as 4-(3-pentyloxy)benzylamine).

The validation strategy focuses on the reduction of 4-(1-ethylpropoxy)benzonitrile , the most common and distinct synthetic route for this target. This approach maximizes the utility of Infrared (IR) Spectroscopy by exploiting the high-contrast spectral change between the nitrile precursor (


) and the primary amine product (

).

Executive Summary

Objective: To validate the complete conversion of 4-(1-ethylpropoxy)benzonitrile to 4-(1-ethylpropoxy)-benzylamine using Fourier Transform Infrared (FT-IR) spectroscopy. Methodology: Comparative spectral analysis focusing on the disappearance of the nitrile stretch (


) and the emergence of the primary amine doublet (

). Outcome: A rapid, non-destructive Quality Control (QC) protocol that differentiates the target product from its precursor and confirms functional group transformation without the solvent expense of HPLC or the time cost of NMR.

Scientific Context & Synthesis Logic

The Target Molecule

4-(1-Ethylpropoxy)-benzylamine is a primary benzylamine with a para-substituted branched ether group.

  • Core Structure: Benzylamine (Ar-CH

    
    -NH
    
    
    
    ).[1]
  • Substituent: 1-Ethylpropoxy group (a 3-pentyl ether).

  • Significance: This motif is frequently utilized in medicinal chemistry as a linker or pharmacophore in GPCR modulators (e.g., GLP-1 analogs) where the branched lipophilic tail improves metabolic stability compared to simple methoxy derivatives.

The Synthetic Route

The standard synthesis involves the reduction of the corresponding nitrile. This transformation is ideal for IR validation because it involves the destruction of a bond with a high dipole moment change (


) and the formation of bonds with distinct hydrogen bonding potential (

).


Comparative Analysis: IR vs. Alternatives

While NMR is the gold standard for structural elucidation, IR spectroscopy offers superior throughput for reaction monitoring and functional group verification.

Table 1: Performance Comparison of Validation Methods
FeatureIR Spectroscopy (Recommended)1H NMR Spectroscopy HPLC-MS
Primary Utility Functional Group ID (Nitrile vs. Amine)Structural Elucidation (Proton counting)Purity & Quantification
Time per Sample < 2 Minutes (ATR method)15–30 Minutes (Prep + Run)10–20 Minutes
Sample State Neat oil/Solid (Non-destructive)Dissolved in deuterated solventDissolved in mobile phase
Key Blind Spot Cannot easily detect trace non-polar impurities.Expensive; requires solvent lock.Requires method development/buffers.
Validation Verdict Best for Rapid "Go/No-Go" QC Best for Final CharacterizationBest for Purity %

Experimental Protocol

Materials & Equipment[2][3][4]
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module for direct sampling.

  • Reference Standard: 4-(1-Ethylpropoxy)benzonitrile (Precursor).

  • Solvents: Isopropanol (for cleaning the crystal).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol and ensure it is dry.

    • Collect a background spectrum (air) with 16 scans at

      
       resolution.
      
  • Precursor Baseline (Control):

    • Place a small amount (~5 mg/µL) of the starting material (4-(1-ethylpropoxy)benzonitrile ) on the crystal.

    • Record the spectrum.[2][3] Note the position of the strong nitrile peak.

  • Product Analysis:

    • Apply the synthesized 4-(1-ethylpropoxy)-benzylamine (typically a viscous oil or low-melting solid).

    • Ensure full contact with the crystal (use the pressure arm if solid).

    • Record the spectrum using the same parameters (16-32 scans).

  • Data Processing:

    • Apply baseline correction and atmospheric suppression (CO

      
      /H
      
      
      
      O) if necessary.
    • Overlay the Precursor and Product spectra for direct comparison.

Data Interpretation & Validation Criteria

To validate the synthesis, you must confirm specific spectral shifts.

A. The "Disappearance" (Reaction Completion)

The most critical indicator of reaction success is the vanishing of the nitrile group.

  • Target Region:

    
    .
    
  • Observation: The sharp, distinct peak of the

    
     stretch (present in the precursor) must be completely absent  in the product spectrum.
    
  • Note: Any residual peak here indicates incomplete reduction.

B. The "Appearance" (Product Formation)

The formation of the primary amine is confirmed by N-H stretching and bending vibrations.

  • N-H Stretching (

    
    ): 
    
    • Look for a doublet (two peaks) representing the asymmetric and symmetric stretches of the primary amine (

      
      ).[4][5]
      
    • Contrast: Secondary amines show one peak; tertiary amines show none.[4][6]

  • N-H Scissoring (

    
    ): 
    
    • A medium-to-strong band appearing in this region corresponds to the

      
       deformation. (Note: This can overlap with aromatic ring breathing, but intensity usually increases).
      
C. The "Constant" (Structural Integrity)

The ether and alkyl backbone should remain largely unchanged.

  • Ether C-O-C Stretch: Strong bands at

    
     (Ar-O) and 
    
    
    
    (Alkyl-O).
  • Alkyl C-H: Strong bands at

    
     (due to the ethyl/propyl groups).
    
Summary Table: Key Spectral Assignments
Functional GroupVibration ModeWavenumber (

)
Status in Product
Nitrile (

)
Stretch2220 ABSENT (Critical)
Primary Amine (

)
Stretch (Asym/Sym)3300 - 3400 PRESENT (Doublet)
Primary Amine (

)
Bend (Scissoring)~1600 PRESENT
Ether (Ar-O-R) Stretch1245Present (Unchanged)
Aromatic Ring C=C Stretch1510, 1610Present
Para-Substitution C-H OOP Bend800 - 850Present

Visualization: Validation Logic

Workflow Diagram

The following diagram illustrates the logical flow for validating the synthesis product.

ValidationWorkflow Start Start: Crude Product Analysis CheckCN Check 2220 cm⁻¹ Region (Nitrile Stretch) Start->CheckCN CN_Present Peak Detected (Incomplete Reaction) CheckCN->CN_Present Peak Found CN_Absent No Peak Detected (Reduction Successful) CheckCN->CN_Absent Peak Absent Reprocess REPROCESS Continue Reduction CN_Present->Reprocess CheckNH Check 3300-3400 cm⁻¹ Region (Amine Stretch) CN_Absent->CheckNH NH_Doublet Doublet Observed (Primary Amine Confirmed) CheckNH->NH_Doublet Doublet NH_Singlet Singlet/None (Secondary/Tertiary Impurity) CheckNH->NH_Singlet Singlet/No Peak Final VALIDATED 4-(1-Ethylpropoxy)-benzylamine NH_Doublet->Final

Caption: Decision tree for validating the conversion of nitrile precursor to benzylamine product via IR spectroscopy.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Methoxybenzylamine (Analogous Structure).[7] NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines: IR Absorptions. (2024).[8][9] Retrieved from [Link][4][9][10][11][12]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • PrepChem. Synthesis of 4-Hydroxybenzylamine (General Benzylamine Synthesis). Retrieved from [Link]

Sources

Technical Guide: Identification of Common Degradation Products of 4-(1-Ethylpropoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-(1-Ethylpropoxy)-benzylamine is a critical intermediate frequently utilized in the synthesis of pharmaceutical active ingredients (APIs), particularly Janus kinase (JAK) inhibitors (e.g., Upadacitinib structural analogs). As a primary benzylic amine with an ether-linked alkyl tail, its stability profile is governed by two distinct reactive centers: the benzylic amine (susceptible to oxidative deamination) and the alkoxy ether (susceptible to hydrolysis or


-oxidation).

This guide compares analytical methodologies for identifying its degradation products, providing a validated framework for researchers to establish stability-indicating methods (SIMs) compliant with ICH Q1A(R2) and Q1B guidelines.

Chemical Degradation Landscape

To accurately identify impurities, one must first predict them. The degradation of 4-(1-Ethylpropoxy)-benzylamine proceeds through three primary mechanistic pathways.

Theoretical Pathways
  • Oxidative Deamination (Primary Route): Benzylic amines are highly prone to oxidation. The mechanism involves the formation of an imine intermediate, which hydrolyzes to release ammonia and form the corresponding benzaldehyde.

    • Product:4-(1-Ethylpropoxy)benzaldehyde .

  • N-Oxidation: Under oxidative stress (e.g., peroxides), the primary amine can oxidize to a hydroxylamine (

    
    ) or nitroso species (
    
    
    
    ).
  • Ether Cleavage (Acidic Hydrolysis): While less common under ambient conditions, strong acidic stress can cleave the ether linkage, yielding the phenol derivative and an alcohol.

    • Product:4-Hydroxybenzylamine (Tyramine analog) + 3-Pentanol .

Visualization: Degradation Pathways

The following diagram illustrates the causality of degradation, mapping the parent molecule to its specific degradants.

DegradationPathways Parent Parent: 4-(1-Ethylpropoxy)-benzylamine (MW: ~193.29 Da) Imine Intermediate: Imine Species Parent->Imine Oxidation (-2H) NOxide Degradant B: N-Hydroxylamine/N-Oxide (N-Oxidation) Parent->NOxide Peroxide Stress (+O) Phenol Degradant C: 4-Hydroxybenzylamine (Ether Hydrolysis) Parent->Phenol Acid Hydrolysis (+H2O) Alcohol Side Product: 3-Pentanol (Volatile) Parent->Alcohol Acid Hydrolysis Aldehyde Degradant A: 4-(1-Ethylpropoxy)benzaldehyde (Oxidative Deamination) Imine->Aldehyde Hydrolysis (+H2O, -NH3)

Figure 1: Mechanistic degradation pathways of 4-(1-Ethylpropoxy)-benzylamine showing oxidative and hydrolytic routes.[1][2]

Comparative Guide: Identification Methodologies

In drug development, selecting the right analytical "product" (methodology) is crucial. Below is an objective comparison of the three standard approaches for identifying these specific degradants.

Method A: UPLC-Q-ToF-MS (The Gold Standard)

Best For: Unknown impurity elucidation, trace analysis (<0.1%), and non-volatile degradants.

  • Mechanism: Uses Electrospray Ionization (ESI) in positive mode.[3] The benzylic amine protonates easily (

    
    ).
    
  • Performance: High-resolution mass spectrometry (HRMS) provides exact mass (<5 ppm error), allowing distinction between oxidative products (e.g., N-oxide vs. hydroxylation on the ring).

  • Limitation: The aldehyde degradant may ionize poorly in ESI+ compared to the amine parent due to lower basicity.

Method B: GC-MS (The Volatile Specialist)

Best For: Confirming the aldehyde degradant (Degradant A) and the alcohol side-product.

  • Mechanism: Electron Impact (EI) ionization.[1]

  • Performance: The aldehyde degradant is volatile and thermally stable, making GC-MS the superior choice for this specific impurity. The parent amine, however, requires derivatization (e.g., with MSTFA) to prevent peak tailing and thermal degradation in the injector port.

  • Limitation: Not suitable for thermally labile N-oxides.

Method C: NMR ( H / C)

Best For: Structural confirmation of isolated degradants (mass > 1 mg).

  • Performance: Provides definitive structural proof (e.g., disappearance of the

    
     signal and appearance of a 
    
    
    
    aldehyde proton at ~9.8 ppm).
  • Limitation: Low sensitivity. Useless for trace impurities (<1%) in early stability studies.

Summary Comparison Matrix
FeatureMethod A: UPLC-Q-ToF-MS Method B: GC-MS Method C: NMR
Primary Target Polar/Non-volatile degradants (Amine oxides, Phenols)Volatiles (Benzaldehyde, Pentanol)Major degradants (>5%)
Sensitivity High (ng/mL range)Moderate (µg/mL range)Low (mg/mL range)
Specificity Excellent (Exact Mass + MS/MS)Good (Library Matching)Definitive (Structural Bond Connectivity)
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization often required)Minimal (Dissolution)
Throughput HighMediumLow
Cost HighMediumHigh (Instrument time)

Experimental Protocol: Forced Degradation Study

To generate and identify these products, a "self-validating" stress testing protocol is required.

Reagents & Equipment
  • API: 4-(1-Ethylpropoxy)-benzylamine (>99% purity).

  • Stress Agents: 0.1 N HCl, 0.1 N NaOH, 3%

    
    .
    
  • System: UPLC coupled with a Photodiode Array (PDA) and Q-ToF MS.

Step-by-Step Stress Workflow
  • Preparation: Prepare a 1.0 mg/mL stock solution of the amine in Acetonitrile:Water (50:50).

  • Acid Stress: Mix 1 mL stock + 1 mL 0.1 N HCl. Incubate at 60°C for 4 hours. Target: Ether cleavage.

  • Base Stress: Mix 1 mL stock + 1 mL 0.1 N NaOH. Incubate at 60°C for 4 hours. Target: General hydrolysis (usually stable).

  • Oxidative Stress: Mix 1 mL stock + 1 mL 3%

    
    . Incubate at Room Temp for 2 hours. Target: N-Oxides and Benzaldehyde.
    
  • Quenching (Critical): Neutralize acid/base samples to pH 7.0 immediately before analysis to prevent on-column degradation. Quench peroxide with catalase or sodium bisulfite to prevent artifact formation.

  • Analysis: Inject 5 µL onto a C18 column (1.7 µm particle size). Gradient: 5% to 95% B (Acetonitrile) over 10 mins.

Analytical Decision Workflow

The following diagram guides the researcher through the identification process based on the experimental results.

AnalyticalWorkflow Start Start: Stress Sample UPLC 1. Run UPLC-PDA-MS Start->UPLC CheckUV New Peak in UV? UPLC->CheckUV CheckMass Check MS Spectrum CheckUV->CheckMass Yes MassShift1 Mass +16 Da (N-Oxide) CheckMass->MassShift1 MassShift2 Mass -1 Da / +14 Da (Aldehyde/Imine) CheckMass->MassShift2 MassShift3 Loss of Alkyl Chain (Ether Cleavage) CheckMass->MassShift3 Confirm Confirm with MS/MS (Fragment Ions) MassShift1->Confirm MassShift2->Confirm MassShift3->Confirm

Figure 2: Logical workflow for impurity identification using LC-MS data.

Results Interpretation & Causality

When analyzing the MS/MS data, look for these specific diagnostic signals:

  • Parent Ion: Expect

    
    .
    
  • Degradant A (Aldehyde): Look for a peak at

    
     (if protonated) or distinct UV absorption shift (benzaldehydes have a strong 
    
    
    
    transition ~250 nm). Note: Aldehydes often ionize poorly; check UV data.
  • Degradant B (N-Oxide): Look for

    
    . Diagnostic fragment: Loss of 
    
    
    
    or
    
    
    (OH) in MS/MS.
  • Degradant C (Phenol): Look for loss of the ethylpropyl chain.

    
     (4-hydroxybenzylamine).
    

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[4] International Council for Harmonisation. Link

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products.[4] International Council for Harmonisation. Link

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews.
  • FDA Guidance for Industry : Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-(1-Ethylpropoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-(1-Ethylpropoxy)-benzylamine is a specialized lipophilic primary amine intermediate, often utilized in the synthesis of S1P1 receptor modulators (e.g., Siponimod analogs) or neuraminidase inhibitors. Its structure combines a reactive benzylamine core with a lipophilic 1-ethylpropoxy (pentan-3-yloxy) tail.

As a Senior Application Scientist, I must emphasize that while specific SDS data for this exact intermediate may be sparse in public repositories, safe handling mandates a "Read-Across" approach based on the properties of 4-alkoxybenzylamines. You must treat this compound as a Class 8 Corrosive and a potent skin sensitizer/permeator due to its enhanced lipophilicity compared to simple benzylamine.

Chemical Safety Profile (Read-Across)
PropertyClassificationOperational Implication
Functional Group Primary BenzylamineHighly basic (pKa ~9.3); Corrosive to skin/mucous membranes.
Lipophilicity High (Ether tail)Rapid dermal absorption; "Sticky" residue that resists water wash-off.
Physical State Liquid (likely)Risk of splashes; requires chemically resistant barrier protection.
Reactivity NucleophilicReacts violently with acid chlorides, anhydrides, and strong oxidizers.

Personal Protective Equipment (PPE) Matrix

Rationale: The lipophilic nature of the 1-ethylpropoxy group facilitates permeation through standard latex. Nitrile is the minimum standard, but laminate is required for prolonged handling.

Protection ZoneCore RequirementTechnical Specification & Rationale
Hand Protection (Splash) Nitrile (Double) Min Thickness: 5 mil (0.12 mm). Why: Standard protection against incidental splashes.[1] Change immediately upon contamination.[1]
Hand Protection (Immersion) Silver Shield / 4H Material: PE/EVOH Laminate. Why: Essential for spill cleanup or bulk transfer. Benzylamines can permeate nitrile in <15 mins.
Respiratory Fume Hood / P100 Primary: Certified Chemical Fume Hood (Face velocity >0.5 m/s). Secondary: Full-face respirator with ABEK (Organic Vapor/Base) cartridges if hood is unavailable.
Eye/Face Goggles + Shield Spec: ANSI Z87.1 Chemical Splash Goggles. Why: Corrosive amines cause irreversible corneal damage. A face shield is mandatory during dispensing.
Body Lab Coat / Apron Material: Nomex (if flammable solvents present) or Tyvek (for dust/mist). Add-on: Rubber apron for bulk liquid handling (>100g).

Operational Protocol: Safe Handling Lifecycle

This protocol utilizes a self-validating workflow where each step includes a "Stop/Check" point to prevent downstream failures.

Phase A: Preparation & Engineering Controls
  • Verify Ventilation: Ensure fume hood sash is at the working height. Confirm airflow gauge reads "Safe".

  • Neutralization Prep: Prepare a 5% Citric Acid or Dilute Acetic Acid bath nearby.

    • Expert Insight: Never use strong acids (HCl) to neutralize amine spills on skin, as the heat of neutralization can worsen burns. Weak acids are safer for surface decontamination.

  • Glassware Check: Use only oven-dried glassware. Benzylamines readily absorb CO₂ from air to form carbamate salts (white crust), which can clog syringes.

Phase B: Transfer & Weighing
  • Liquid Handling:

    • Use a positive displacement pipette or glass syringe for accurate dosing. The viscous/oily nature of the 1-ethylpropoxy tail makes air-displacement pipettes inaccurate.

    • Stop/Check: Do not pour directly from the reagent bottle. Decant a small amount into a secondary beaker first.

  • Solid Handling (if salt form):

    • Weigh in a closed balance or use an anti-static gun. Amine salts are hygroscopic.

Phase C: Reaction Setup
  • Inert Atmosphere: Always blanket the reaction with Nitrogen or Argon.

    • Reasoning: Prevents oxidation to the imine (Schiff base) and formation of carbonate salts.

  • Exotherm Control: If reacting with acid chlorides (e.g., for amide coupling), add the electrophile slowly at 0°C . The reaction is highly exothermic.

Visual Workflow: Safe Handling Lifecycle

The following diagram outlines the critical decision paths for handling this material, ensuring no step is skipped.

SafeHandling cluster_0 Critical Safety Zone Start Receipt of 4-(1-Ethylpropoxy)-benzylamine Storage Storage: Cool, Dry, Under Inert Gas Start->Storage PPE_Check PPE Verification: Nitrile + Face Shield Storage->PPE_Check Handling Handling (Fume Hood): Avoid CO2 Exposure PPE_Check->Handling Spill Spill Event? Handling->Spill Cleanup Absorb -> 5% Citric Acid Wash Spill->Cleanup Yes Reaction Synthesis Application Spill->Reaction No Waste Disposal: Incineration (No Drain) Cleanup->Waste Reaction->Waste

Caption: Operational workflow for handling 4-(1-Ethylpropoxy)-benzylamine, highlighting the critical "Spill Event" decision node.

Emergency Response & Waste Disposal

First Aid (Exposure)[4][5]
  • Skin Contact:

    • IMMEDIATELY wipe off excess liquid with a dry pad (do not spread it).

    • Flush with water for 15 minutes .

    • Crucial: Do not use vinegar/acid on the skin. Use water only.

  • Eye Contact:

    • Flush with eyewash station for 15 minutes, holding eyelids open.

    • Seek immediate ophthalmological attention.[1] Corrosive amines can cause delayed corneal opacification.

Waste Disposal Protocol
  • Never dispose of benzylamines down the drain. They are toxic to aquatic life and can damage plumbing seals.

  • Segregation: Collect in "Basic Organic Waste" containers (Type B).

  • Deactivation (Laboratory Scale):

    • For small residues in glassware: Rinse with 5% HCl in Methanol to form the non-volatile hydrochloride salt before washing.

    • Validation: Check pH < 5 before final disposal into the organic solvent waste stream.

References

  • Sigma-Aldrich. Safety Data Sheet: Benzylamine (Class Reference). Retrieved October 26, 2023. Link

  • Fisher Scientific. Safety Data Sheet: 4-Methoxybenzylamine (Read-Across). Retrieved October 26, 2023. Link

  • PubChem. Compound Summary: Benzenamine, 4-propoxy- (Structural Analog). National Library of Medicine. Link

  • University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures (Amines). Safety Department.[2] Link

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-(1-Ethylpropoxy)-benzylamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.